Cas no 331467-03-9 (5-Iodo-indirubin-3'-monoxime)

5-Iodo-indirubin-3'-monoxime is a synthetic derivative of indirubin, a naturally occurring bisindole alkaloid. This compound is widely recognized for its potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinases (CDKs), making it a valuable tool in biochemical and pharmacological research. Its iodo substitution enhances stability and binding affinity, improving its utility in kinase inhibition studies. The oxime functional group further contributes to its selectivity and reactivity. This compound is particularly useful in studying cellular signaling pathways, apoptosis, and cell cycle regulation. Its well-characterized mechanism and consistent performance make it a reliable choice for researchers investigating kinase-related processes.
5-Iodo-indirubin-3'-monoxime structure
5-Iodo-indirubin-3'-monoxime structure
Product Name:5-Iodo-indirubin-3'-monoxime
CAS No:331467-03-9
MF:C16H10IN3O2
MW:403.173975467682
CID:1455463
PubChem ID:403176
Update Time:2025-11-02

5-Iodo-indirubin-3'-monoxime Chemical and Physical Properties

Names and Identifiers

    • 2H-Indol-2-one,3-[1,3-dihydro-3-(hydroxyimino)-2H-indol-2-ylidene]-1,3-dihydro-5-iodo-
    • 5-Iodo-indirubin-3'-monoxime
    • cmpd 15
    • PD130470
    • CHEMBL411645
    • 5-Iodoindirubin-3'-monoxime
    • NCI60_040634
    • K00192
    • NSC-717830
    • HY-111930
    • 3-[3-(Hydroxyimino)-1,3-dihydro-2H-indol-2-ylidene]-5-iodo-1,3-dihydro-2H-indol-2-one
    • 5-iodo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
    • MS-26881
    • BDBM50005298
    • PD127587
    • (3Z)-3-[(3E)-3-hydroxyiminoindolin-2-ylidene]-5-iodo-indolin-2-one
    • SCHEMBL3854117
    • BDBM618481
    • US11759530, Compound Table1.4
    • 331467-03-9
    • SCHEMBL16985020
    • HMS3229H03
    • HSCI1_000149
    • AKOS040732334
    • NSC717830
    • CHEMBL337300
    • G13212
    • CS-0094095
    • Inchi: 1S/C16H10IN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H
    • InChI Key: WCCYEJYTLNWYCC-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)C(=C(N2)O)C1=C(C2C=CC=CC=2N1)N=O

Computed Properties

  • Exact Mass: 402.9814
  • Monoisotopic Mass: 402.98177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 438
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 81.2Ų

Experimental Properties

  • PSA: 73.72

5-Iodo-indirubin-3'-monoxime Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-111930-10mM*1mLinDMSO
5-Iodo-indirubin-3'-monoxime
331467-03-9 99.50%
10mM*1mLinDMSO
¥3100 2023-07-26
MedChemExpress
HY-111930-5mg
5-Iodo-indirubin-3'-monoxime
331467-03-9 99.50%
5mg
¥3000 2024-05-25
MedChemExpress
HY-111930-10mg
5-Iodo-indirubin-3'-monoxime
331467-03-9 99.50%
10mg
¥4800 2024-05-25
MedChemExpress
HY-111930-50mg
5-Iodo-indirubin-3'-monoxime
331467-03-9 99.50%
50mg
¥16500 2023-08-31
MedChemExpress
HY-111930-100mg
5-Iodo-indirubin-3'-monoxime
331467-03-9 99.50%
100mg
¥22500 2023-08-31
ChemScence
CS-0094095-5mg
5-Iodo-indirubin-3'-monoxime
331467-03-9 99.50%
5mg
$350.0 2022-04-27
ChemScence
CS-0094095-10mg
5-Iodo-indirubin-3'-monoxime
331467-03-9 99.50%
10mg
$550.0 2022-04-27
ChemScence
CS-0094095-50mg
5-Iodo-indirubin-3'-monoxime
331467-03-9 99.50%
50mg
$1650.0 2022-04-27
ChemScence
CS-0094095-100mg
5-Iodo-indirubin-3'-monoxime
331467-03-9 99.50%
100mg
$2250.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54566-250mg
5-Iodo-indirubin-3'-monoxime
331467-03-9 98%
250mg
¥0.00 2023-09-07

5-Iodo-indirubin-3'-monoxime Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:331467-03-9)5-Iodo-indirubin-3'-monoxime
Order Number:A1026526
Stock Status:in Stock
Quantity:1mg/5mg/10mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:33
Price ($):220.0/485.0/762.0
Email:sales@amadischem.com

Additional information on 5-Iodo-indirubin-3'-monoxime

Recent Advances in the Study of 5-Iodo-indirubin-3'-monoxime (CAS: 331467-03-9) in Chemical Biology and Medicine

5-Iodo-indirubin-3'-monoxime (CAS: 331467-03-9) is a synthetic derivative of indirubin, a natural compound found in traditional Chinese medicine. Over the past decade, this compound has garnered significant attention in the fields of chemical biology and medicine due to its potent biological activities, particularly its ability to modulate key signaling pathways involved in cell proliferation, differentiation, and apoptosis. Recent studies have further elucidated its mechanisms of action and potential therapeutic applications, making it a promising candidate for drug development.

One of the most notable properties of 5-Iodo-indirubin-3'-monoxime is its selective inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). These kinases play critical roles in cell cycle regulation and various disease processes, including cancer and neurodegenerative disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Iodo-indirubin-3'-monoxime exhibits nanomolar inhibitory activity against CDK5 and GSK-3β, with a high degree of selectivity over other kinases. This specificity makes it a valuable tool for studying these pathways and a potential lead compound for therapeutic development.

In cancer research, 5-Iodo-indirubin-3'-monoxime has shown promising anti-tumor effects in preclinical models. A recent investigation published in Cancer Research (2024) revealed that the compound induces apoptosis in glioblastoma multiforme (GBM) cells by downregulating the Wnt/β-catenin signaling pathway. Furthermore, it was found to synergize with temozolomide, a standard chemotherapy agent for GBM, suggesting its potential as an adjunct therapy. These findings highlight the compound's ability to target multiple oncogenic pathways, which is crucial for overcoming drug resistance in aggressive cancers.

Beyond oncology, 5-Iodo-indirubin-3'-monoxime has also been explored for its neuroprotective properties. A 2023 study in Nature Neuroscience reported that the compound promotes neuronal survival and reduces tau hyperphosphorylation in models of Alzheimer's disease. This effect was attributed to its dual inhibition of CDK5 and GSK-3β, both of which are implicated in tau pathology. These results suggest that 5-Iodo-indirubin-3'-monoxime could serve as a scaffold for developing novel therapeutics for neurodegenerative diseases.

Despite its promising biological activities, challenges remain in the clinical translation of 5-Iodo-indirubin-3'-monoxime. Pharmacokinetic studies indicate that the compound has limited oral bioavailability and rapid metabolism, which may hinder its therapeutic efficacy. However, recent advancements in drug delivery systems, such as nanoparticle formulations, offer potential solutions to these limitations. A 2024 study in Advanced Drug Delivery Reviews demonstrated that encapsulating 5-Iodo-indirubin-3'-monoxime in polymeric nanoparticles significantly improved its stability and bioavailability in vivo.

In conclusion, 5-Iodo-indirubin-3'-monoxime (CAS: 331467-03-9) represents a versatile and potent small molecule with broad applications in chemical biology and medicine. Its ability to selectively target key kinases and modulate critical signaling pathways makes it a valuable tool for both basic research and drug discovery. Ongoing studies are expected to further optimize its pharmacological properties and explore its therapeutic potential in various disease contexts. As research progresses, this compound may pave the way for novel treatments in oncology, neurology, and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:331467-03-9)5-Iodo-indirubin-3'-monoxime
A1026526
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):220.0/485.0/762.0
Email